molecular formula C11H12ClNO2 B7472156 (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone

(4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone

Cat. No. B7472156
M. Wt: 225.67 g/mol
InChI Key: USPPAGQZBDVLAU-UHFFFAOYSA-N
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Description

(4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone, also known as PHM-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PHM-1 is a derivative of the phenylmethyl ketone family, which has been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to act through multiple pathways. (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the immune response. (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and immune response. Additionally, (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
(4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the production of reactive oxygen species (ROS), which can cause cellular damage. (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which help to protect cells against oxidative stress. Additionally, (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has been shown to reduce the expression of pro-inflammatory genes, which can help to reduce inflammation.

Advantages and Limitations for Lab Experiments

(4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high purity. Additionally, (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has been shown to have low toxicity and is well-tolerated in animal models. However, there are some limitations to using (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone in lab experiments. The compound has limited solubility in aqueous solutions, which can make it difficult to administer. Additionally, the mechanism of action of (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone. One potential area of study is the development of (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the investigation of the effects of (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone on the gut microbiome, as there is growing evidence that the gut microbiome plays a critical role in health and disease. Additionally, further studies are needed to elucidate the mechanism of action of (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone and to identify potential drug targets for the compound.

Synthesis Methods

The synthesis of (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone involves the reaction of 4-chloro-2-hydroxybenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction yields (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanol, which is then oxidized to (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone. The synthesis of (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone is relatively straightforward and can be achieved using standard laboratory techniques.

Scientific Research Applications

(4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has demonstrated potential therapeutic applications in various scientific research studies. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has also been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal damage. Additionally, (4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has been studied for its effects on the immune system and has been shown to modulate the immune response.

properties

IUPAC Name

(4-chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-8-3-4-9(10(14)7-8)11(15)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPPAGQZBDVLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone

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